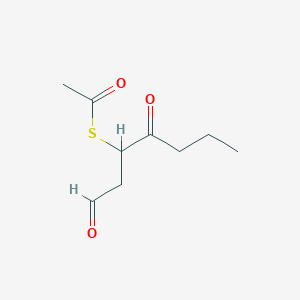
6-(1-Aminoethylidene)-2-methylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aminoethylidene)-2-methylcyclohexa-2,4-dien-1-one is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an aminoethylidene group attached to a cyclohexadienone ring, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethylidene)-2-methylcyclohexa-2,4-dien-1-one typically involves the reaction of 2-methylcyclohexa-2,4-dien-1-one with an appropriate amine under controlled conditions. One common method involves the use of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds smoothly, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Aminoethylidene)-2-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-(1-Aminoethylidene)-2-methylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(1-Aminoethylidene)-2-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
- 3-(1-Aminoethylidene)quinoline-2,4(1H,3H)-dione
Uniqueness
6-(1-Aminoethylidene)-2-methylcyclohexa-2,4-dien-1-one is unique due to its specific cyclohexadienone structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
54758-47-3 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-ethanimidoyl-6-methylphenol |
InChI |
InChI=1S/C9H11NO/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,10-11H,1-2H3 |
Clave InChI |
DFSQSRNBGSLLIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


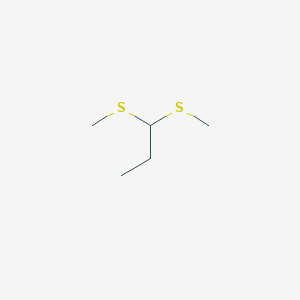
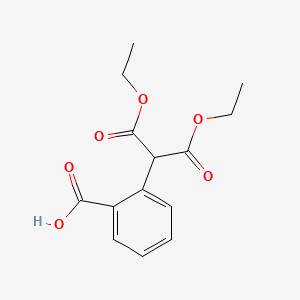
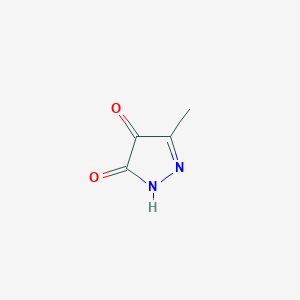
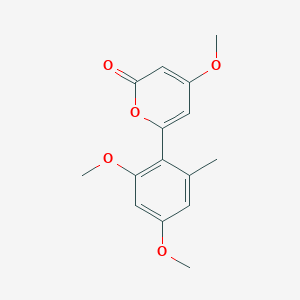
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
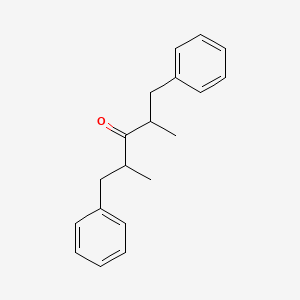

![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
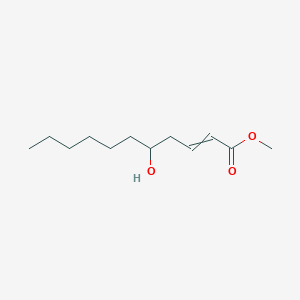
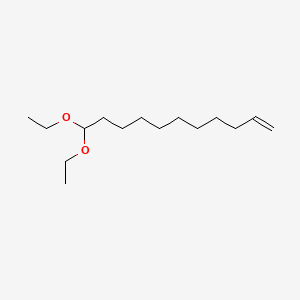
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)
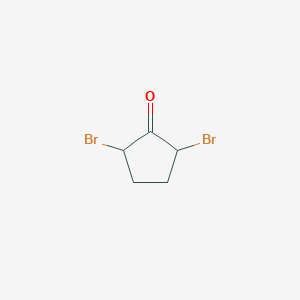
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
